molecular formula C7H9N3O B13991063 2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile

2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile

Cat. No.: B13991063
M. Wt: 151.17 g/mol
InChI Key: HGKJIYOOKNKHPH-UHFFFAOYSA-N
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Description

2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a methoxymethyl group attached to the nitrogen atom at position 1 and an acetonitrile group at position 2 of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-[1-(methoxymethyl)imidazol-4-yl]acetonitrile

InChI

InChI=1S/C7H9N3O/c1-11-6-10-4-7(2-3-8)9-5-10/h4-5H,2,6H2,1H3

InChI Key

HGKJIYOOKNKHPH-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(N=C1)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . The reaction proceeds through nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects. The methoxymethyl and acetonitrile groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-4-yl)acetonitrile: Lacks the methoxymethyl group, resulting in different reactivity and binding properties.

    2-(1-(hydroxymethyl)-1H-imidazol-4-yl)acetonitrile: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.

    2-(1-(ethyl)-1H-imidazol-4-yl)acetonitrile: Features an ethyl group, leading to variations in steric and electronic properties.

Uniqueness

2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile is unique due to the presence of the methoxymethyl group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for diverse chemical modifications and applications in various fields.

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